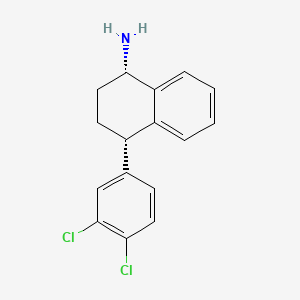

![molecular formula C6H3BrIN3 B1148755 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-55-4](/img/structure/B1148755.png)

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.919. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Kinase Inhibition

6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is part of the pyrazolo[3,4-b]pyridine family, which has been extensively studied for its application in designing kinase inhibitors. The versatility of this scaffold stems from its ability to interact with kinases through multiple binding modes, making it a key element in the inhibition of a broad range of kinase targets. This scaffold typically binds to the hinge region of the kinase, but it also forms other key interactions within the kinase pocket, enhancing potency and selectivity. The pyrazolo[3,4-b]pyridine's structural elements enable it to achieve multiple kinase binding modes, contributing significantly to the design of kinase inhibitors with improved activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Medicinal Chemistry and Drug Development

In the broader context of medicinal chemistry and drug development, heterocyclic N-oxide derivatives, including those synthesized from structures related to pyrazolo[3,4-b]pyridines, play a crucial role. These compounds are known for their versatility as synthetic intermediates and their biological significance, demonstrating a wide range of functionalities vital in areas such as catalyst design, asymmetric catalysis, and synthesis, as well as in the development of medications with anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, by extension, illustrates the potential of pyrazolo[3,4-b]pyridine derivatives in advancing chemistry and drug development investigations (Li et al., 2019).

Synthesis of Complex Molecules

The synthesis of fused heterocyclic compounds is of great interest due to their applications as pharmaceuticals. Multi-component reactions (MCRs) are highlighted as an atom economical, straightforward, and eco-friendly approach for synthesizing complex heterocycles, including pyrazolo[3,4-b]pyridine derivatives. This method enables the creation of complex molecules in a single step with higher selectivity, emphasizing the significance of this compound in contributing to the development of novel pharmaceutical compounds through green chemistry practices (Dhanalakshmi et al., 2021).

Safety and Hazards

The safety information for 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine indicates that it is harmful if swallowed (H302). Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

6-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMZJNIJZDEBIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNC(=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)

![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)